4-Dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

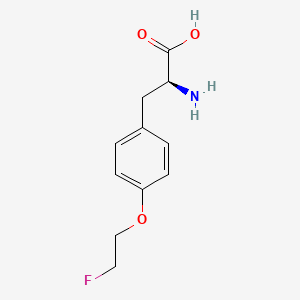

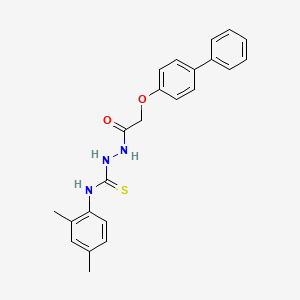

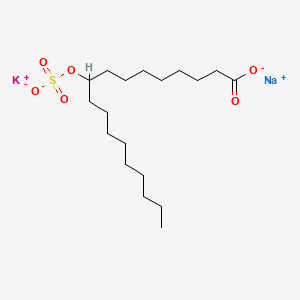

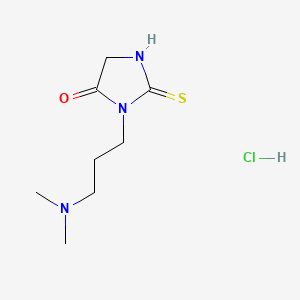

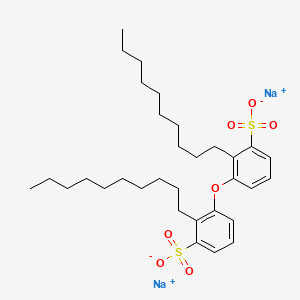

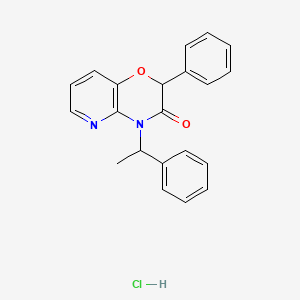

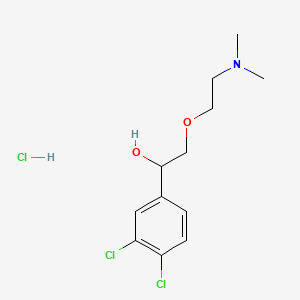

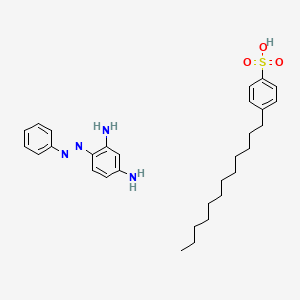

4-Dodecylbenzenesulfonic acid and 4-phenyldiazenylbenzene-1,3-diamine are two distinct compounds that can form a complex. 4-Dodecylbenzenesulfonic acid is an organosulfur compound commonly used in various industrial applications as a surfactant, emulsifier, and auxiliary agent . 4-phenyldiazenylbenzene-1,3-diamine, on the other hand, is an azo compound known for its applications in dye chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Dodecylbenzenesulfonic acid can be synthesized through the sulfonation of dodecylbenzene using sulfur trioxide or oleum . The reaction typically occurs at elevated temperatures and requires careful control to avoid over-sulfonation.

4-phenyldiazenylbenzene-1,3-diamine is synthesized through a diazotization reaction followed by azo coupling. Aniline is first diazotized using sodium nitrite and hydrochloric acid, and then coupled with another aromatic amine to form the azo compound .

Industrial Production Methods

Industrial production of 4-Dodecylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle large volumes and maintain precise temperature control . For 4-phenyldiazenylbenzene-1,3-diamine, large-scale production involves batch processes with stringent control over reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 4-Dodecylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.

Reduction: 4-phenyldiazenylbenzene-1,3-diamine can be reduced to form corresponding amines.

Substitution: Both compounds can participate in electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed

Major Products

Oxidation: Sulfonic acid derivatives and corresponding amines

Reduction: Amines and other reduced forms of the compounds.

Substitution: Various substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

4-Dodecylbenzenesulfonic acid is widely used in the preparation of detergents, cleaners, lubricants, paints, and resins due to its excellent surfactant properties . It is also used in the stabilization of colloidal particles and the fabrication of solid-state dye-sensitized solar cells .

4-phenyldiazenylbenzene-1,3-diamine is primarily used in dye chemistry for the synthesis of azo dyes, which are extensively used in textile and leather industries . It also finds applications in biological staining and as a reagent in analytical chemistry .

Wirkmechanismus

4-Dodecylbenzenesulfonic acid acts as a surfactant by reducing the surface tension of liquids, thereby enhancing the wetting and spreading properties of solutions . It interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate dirt and grease, making them easier to remove.

4-phenyldiazenylbenzene-1,3-diamine exerts its effects through the formation of azo bonds, which impart vivid colors to the dyes. The azo group (-N=N-) is responsible for the chromophoric properties, and the compound interacts with various substrates to form stable dye complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Dodecylbenzenesulfonic acid: Similar compounds include other alkylbenzenesulfonic acids like 4-octylbenzenesulfonic acid and 4-hexylbenzenesulfonic acid.

4-phenyldiazenylbenzene-1,3-diamine: Similar compounds include other azo dyes like methyl orange and Congo red.

Uniqueness

4-Dodecylbenzenesulfonic acid is unique due to its long alkyl chain, which provides superior surfactant properties compared to shorter-chain analogs . 4-phenyldiazenylbenzene-1,3-diamine stands out for its ability to form stable azo bonds, making it highly valuable in dye chemistry .

Eigenschaften

CAS-Nummer |

110152-60-8 |

|---|---|

Molekularformel |

C30H42N4O3S |

Molekulargewicht |

538.7 g/mol |

IUPAC-Name |

4-dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine |

InChI |

InChI=1S/C18H30O3S.C12H12N4/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h13-16H,2-12H2,1H3,(H,19,20,21);1-8H,13-14H2 |

InChI-Schlüssel |

CGUZXPDOXHAHST-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.